N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide
Description
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide is a synthetic small molecule featuring a quinazolinone core fused with a pyrazole-containing side chain. Quinazolinones are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase-inhibitory properties . The pyrazole group, a five-membered aromatic ring with two adjacent nitrogen atoms, may enhance solubility and modulate target selectivity.
Properties
Molecular Formula |
C16H17N5O2 |
|---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
N-(3-methyl-4-oxoquinazolin-6-yl)-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C16H17N5O2/c1-20-11-17-14-6-5-12(10-13(14)16(20)23)19-15(22)4-2-8-21-9-3-7-18-21/h3,5-7,9-11H,2,4,8H2,1H3,(H,19,22) |
InChI Key |
CTNOKLXZPFIAIT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCCN3C=CC=N3 |
Origin of Product |
United States |
Biological Activity
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 321.4 g/mol. The structure features a quinazoline core, which is known for its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O2 |
| Molecular Weight | 321.4 g/mol |
| InChIKey | IJWQZPJVSBDCPK-UHFFFAOYSA-N |
| SMILES | CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 |
Biological Activity
Research indicates that compounds containing the quinazoline structure often exhibit a range of biological activities, including:
1. Anticancer Activity:
Studies have shown that derivatives of quinazoline display significant cytotoxic effects against various cancer cell lines. For instance, one study reported that related compounds demonstrated IC50 values less than 5 μM against HL-60 human promyelocytic leukemia cells, indicating potent anticancer properties .
2. Antimicrobial Activity:
this compound has also been evaluated for its antimicrobial properties. Some derivatives have shown activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
3. Enzyme Inhibition:
The compound may act as an inhibitor for specific enzymes involved in cancer progression and microbial resistance. Research into its mechanism of action is ongoing, but initial findings suggest it interacts with target proteins crucial for cellular processes .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Study 1: Anticancer Properties
A study published in 2014 synthesized various quinazoline derivatives and tested them against cancer cell lines. The results indicated that certain modifications to the quinazoline structure enhanced cytotoxicity and selectivity towards cancer cells .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial activity of quinazoline derivatives. The findings revealed that some compounds exhibited significant inhibition against selected bacterial strains, highlighting their potential as new antimicrobial agents .
Study 3: Enzyme Interaction
In a biochemical analysis, researchers explored how the compound interacts with specific enzymes linked to cancer metabolism. Results suggested that the compound could inhibit these enzymes effectively, providing a basis for further drug development .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared pharmacophores (e.g., quinazolinone, pyrazole) or therapeutic targets. Below is a comparative analysis using data from high-throughput screening and dynamic studies (Table 1):
Table 1: Comparative Analysis of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide and Analogous Compounds
Key Observations :
Structural Analog (Entry 8): Shares the 3-methyl-4-oxo-quinazolin-6-yl group with the target compound but incorporates a benzamide linker and cyano group. Demonstrates moderate SA inhibition (IC₅₀: ~12 μM), suggesting that the quinazolinone core contributes to antibacterial activity. However, the bulky benzamide side chain may reduce bioavailability compared to the target compound’s pyrazole-butanoic acid chain .
Functional Analog (Entry 4: Hydramycin) :
- A tetracycline-class antibiotic with potent SA inhibition (IC₅₀: ~0.8 μM). Unlike the target compound, Hydramycin acts via ribosomal protein synthesis inhibition, highlighting mechanistic divergence despite overlapping antibacterial goals .
Pyrazole-Containing Compounds: While the target compound’s pyrazole group is absent in most analogs, pyrazole derivatives (e.g., Irinotecan, Entry 10) are known for topoisomerase inhibition. This suggests the target compound’s pyrazole moiety could confer unique binding properties, though direct evidence is lacking .
Quinazolinone Derivatives: Quinazolinones like the target compound and Entry 8 exhibit moderate SA inhibition, likely via interference with bacterial enzymes (e.g., dihydrofolate reductase). However, their efficacy is inferior to classical antibiotics like Hydramycin .
Research Findings and Mechanistic Insights
- Kinase Inhibition Potential: Quinazolinone derivatives are established kinase inhibitors (e.g., EGFR, VEGFR). The target compound’s 3-methyl-4-oxo group may mimic ATP-binding motifs, though this remains untested .
- Resistance Profile: Unlike Hydramycin, quinazolinone analogs (including the target compound) may evade tetracycline-specific resistance mechanisms (e.g., efflux pumps), warranting further study .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
